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molecular formula C9H12N2OS B8490675 N-(2-(pyridin-2-yloxy)ethyl)thioacetamide

N-(2-(pyridin-2-yloxy)ethyl)thioacetamide

Cat. No. B8490675
M. Wt: 196.27 g/mol
InChI Key: ZXYXXBOKFCMMGS-UHFFFAOYSA-N
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Patent
US07378447B2

Procedure details

Add 2-(pyridin-2-yloxy)ethylamine (500 mg, 3.62 mmol) to a solution of 2-thioacetyl-isoindole-1,3-dione (743 mg, 3.62 mmol) in CHCl3 (18 mL) at 0° C. After stirring for 15 minutes, concentrate the solution, redissolve in ethyl acetate (25 mL), filter, and concentrate again. Flash chromatography (SiO2, 1:1 EtOAc/Hex) gives N-(2-(pyridin-2-yloxy)ethyl)thioacetamide (350 mg, 49%) as a beige/pink solid. 1H NMR (CDCl3) δ 8.79 (br s, 1H), 8.10-8.08 (m, 1H), 7.58-7.65 (m, 1H), 6.92-7.00 (m, 1H), 6.76-6.82 (m, 1H), 4.57-4.65 (m, 2H), 3.98-4.05 (m, 2H), 2.56 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
743 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][CH2:8][CH2:9][NH2:10].[C:11](N1C(=O)C2C(=CC=CC=2)C1=O)(=[S:13])[CH3:12]>C(Cl)(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][CH2:8][CH2:9][NH:10][C:11](=[S:13])[CH3:12]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=C(C=CC=C1)OCCN
Name
Quantity
743 mg
Type
reactant
Smiles
C(C)(=S)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution
DISSOLUTION
Type
DISSOLUTION
Details
redissolve in ethyl acetate (25 mL)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate again

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=C(C=CC=C1)OCCNC(C)=S
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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